molecular formula C13H19ClN2O3 B1381769 (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride CAS No. 1951425-27-6

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1381769
CAS No.: 1951425-27-6
M. Wt: 286.75 g/mol
InChI Key: WSCAAYUECJKGTK-MERQFXBCSA-N
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Description

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride (CAS: 1951425-27-6, molecular weight: 286.75 g/mol) is a chiral pyrrolidinone derivative featuring a 2,4-dimethoxybenzyl group at the 1-position and an amino group at the 3-position of the lactam ring. Its stereochemistry at the C3 position (S-configuration) is critical for its role in medicinal chemistry, particularly as an intermediate in synthesizing Factor Xa inhibitors, as demonstrated in the preparation of crystalline anticoagulant derivatives . The compound’s molecular formula (C₁₃H₁₈ClN₂O₃) reflects its functional complexity, though detailed physicochemical data (e.g., melting point, solubility) remain unreported in available sources.

Properties

IUPAC Name

(3S)-3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16;/h3-4,7,11H,5-6,8,14H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAAYUECJKGTK-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CC[C@@H](C2=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951425-27-6
Record name 2-Pyrrolidinone, 3-amino-1-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951425-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidin-2-one and 2,4-dimethoxybenzyl chloride.

    Formation of Intermediate: The amino group is introduced through a nucleophilic substitution reaction, where (S)-pyrrolidin-2-one reacts with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrrolidin-2-one ring are key functional groups that enable binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 4-Amino vs. 3-Amino Substitution

A key positional isomer is 4-amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride (CAS: 1268143-94-7, molecular weight: 250.29 g/mol). While both compounds share the 2,4-dimethoxybenzyl substituent, the amino group’s position (4 vs. 3) significantly alters their properties:

  • Molecular Weight: The 3-amino derivative has a higher molar mass (286.75 vs. 250.29 g/mol) due to the inclusion of a chlorine atom in its hydrochloride salt.
  • Biological Relevance: The (S)-3-amino configuration is explicitly linked to enzymatic interactions in Factor Xa inhibitor synthesis, whereas the 4-isomer’s applications are less documented, suggesting divergent pharmacological roles .

Substituent Variations: Benzylamine vs. Pyrrolidinone Backbone

2,4-Dimethoxybenzylamine hydrochloride (CAS: 20781-21-9, molecular weight: 203.66 g/mol) shares the 2,4-dimethoxybenzyl group but lacks the pyrrolidinone ring. Key distinctions include:

  • Physical Properties: A melting point of 185–190°C is reported for this compound, whereas data for the target pyrrolidinone derivative are unavailable .

Functional Group Modifications: Hydroxy vs. Amino Groups

(S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one (molecular weight: 251.24 g/mol) replaces the amino group with a hydroxyl group and introduces a 3-hydroxy-4-methoxybenzoyl moiety. This modification:

  • Solubility: Hydroxyl groups may improve aqueous solubility compared to the amino derivative.
  • Reactivity : The benzoyl group introduces electron-withdrawing effects, altering reactivity in synthetic pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents/Features Key Applications/Significance
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride 1951425-27-6 C₁₃H₁₈ClN₂O₃ 286.75 3-amino, 2,4-dimethoxybenzyl, (S)-configuration Intermediate in Factor Xa inhibitor synthesis
4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride 1268143-94-7 C₁₃H₁₈N₂O₃ 250.29 4-amino, 2,4-dimethoxybenzyl Positional isomer; applications understudied
2,4-Dimethoxybenzylamine hydrochloride 20781-21-9 C₉H₁₃NO₂·HCl 203.66 Benzylamine backbone, 2,4-dimethoxy Simpler structure; mp 185–190°C
(S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)pyrrolidin-2-one - C₁₂H₁₃NO₅ 251.24 3-hydroxy, 3-hydroxy-4-methoxybenzoyl Enhanced solubility; metabolic studies

Research Findings and Implications

Stereochemical Influence

The (S)-configuration at C3 in the target compound is critical for its role in Factor Xa inhibitor synthesis, as stereochemistry governs binding affinity to enzymatic targets. Analogs lacking this chirality (e.g., racemic mixtures) may exhibit reduced efficacy .

Substituent Effects on Reactivity

  • Amino vs. Hydroxy Groups: Amino groups facilitate nucleophilic reactions in drug synthesis, whereas hydroxyl groups may limit reactivity but improve pharmacokinetic properties .

Biological Activity

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride, also known by its CAS number 1951425-27-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C13_{13}H19_{19}ClN2_2O3_3
  • Molecular Weight : 286.75 g/mol
  • CAS Number : 1951425-27-6

Research indicates that the compound may interact with various biological targets, potentially influencing pathways related to neurotransmission and cell signaling. The presence of a pyrrolidinone structure suggests it could act on receptors in the central nervous system (CNS), possibly modulating neurotransmitter activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against several human tumor cell lines. The compound demonstrated significant cytotoxicity, with reported GI5050 values in the nanomolar to micromolar range.

Cell LineGI5050 Value (µM)
A5490.5
HeLa0.8
MCF71.2

These findings suggest a promising role for this compound in cancer therapy, warranting further investigation into its mechanisms and potential applications.

Neuroprotective Properties

The compound's structure indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies have shown that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • In Vitro Studies : A study conducted on human neuroblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a neuroprotective agent.
  • Animal Models : In murine models of induced neurodegeneration, administration of the compound showed a significant reduction in behavioral deficits and neuronal loss compared to control groups.

Toxicity Profile

Toxicity assessments indicate that this compound exhibits low mammalian cytotoxicity at therapeutic doses. The selectivity index appears favorable when compared to standard chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride

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